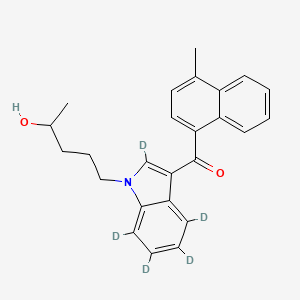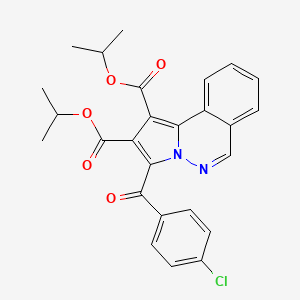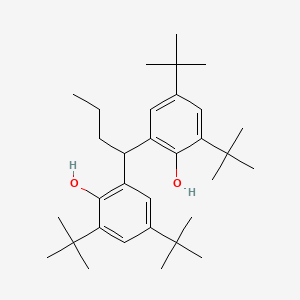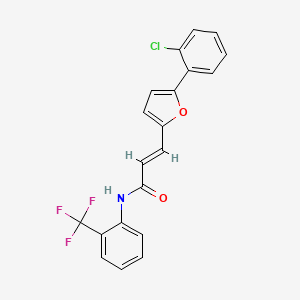
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is a complex organic compound with a pyrrole ring structure This compound is notable for its unique arrangement of functional groups, which include carboxyl, ethoxycarbonyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring. This is followed by esterification and carboxylation reactions to introduce the ethoxycarbonyl and carboxyl groups, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Industrial methods also focus on cost-effective and environmentally friendly processes, such as the use of green solvents and recyclable catalysts.
化学反应分析
Types of Reactions
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Ethyl 4-carboxy-2-(methoxycarbonyl)-5-methyl-3-pyrroleacetate
- Ethyl 4-carboxy-2-(propoxycarbonyl)-5-methyl-3-pyrroleacetate
- Ethyl 4-carboxy-2-(butoxycarbonyl)-5-methyl-3-pyrroleacetate
Uniqueness
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for targeted research and industrial applications.
属性
分子式 |
C13H17NO6 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC 名称 |
5-ethoxycarbonyl-4-(2-ethoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO6/c1-4-19-9(15)6-8-10(12(16)17)7(3)14-11(8)13(18)20-5-2/h14H,4-6H2,1-3H3,(H,16,17) |
InChI 键 |
JGZGUPTWAYEWTL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(NC(=C1C(=O)O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)

![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)






![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)



